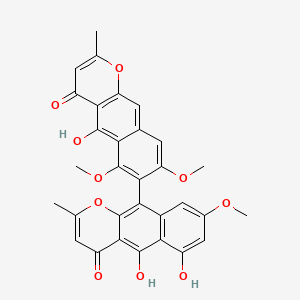

Aurasperone D

説明

Structure

3D Structure

特性

CAS番号 |

67924-64-5 |

|---|---|

分子式 |

C31H24O10 |

分子量 |

556.5 g/mol |

IUPAC名 |

7-(5,6-dihydroxy-8-methoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-5-hydroxy-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |

InChI |

InChI=1S/C31H24O10/c1-12-6-17(32)25-21(40-12)9-14-8-20(38-4)27(30(39-5)22(14)28(25)35)24-16-10-15(37-3)11-19(34)23(16)29(36)26-18(33)7-13(2)41-31(24)26/h6-11,34-36H,1-5H3 |

InChIキー |

DVSATZLPJVYIRI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6O)OC)O)C(=O)C=C(O5)C)OC |

正規SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6O)OC)O)C(=O)C=C(O5)C)OC |

melting_point |

115°C |

他のCAS番号 |

67924-64-5 |

物理的記述 |

Solid |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies

Fungal Bioprospecting for Aurasperone D Producing Organisms

The search for organisms capable of producing this compound has largely centered on fungal bioprospecting, identifying several Aspergillus species and their ecological niches as prolific sources.

This compound has been consistently isolated from various Aspergillus species, highlighting their biosynthetic capabilities. Aspergillus niger is a prominent producer, with this compound identified in strains isolated from diverse habitats, including grapes (Aspergillus niger C-433), stored cottonseed, and even the queen nest of termites (Macrotermes gilvus Hagen) mycocentral.eumetabolomicsworkbench.orguni.lunih.govmitoproteome.org. The metabolic profile of Aspergillus ficuum (FCBP-DNA-1266) has also revealed the presence of this compound.

Another significant source is Aspergillus neoniger, particularly strains isolated as endophytes from medicinal plants such as Ficus carica. Isolation efforts from Aspergillus neoniger have successfully yielded this compound, with reported quantities of approximately 6 mg from fungal extracts. Aspergillus tubingensis has also been reported to produce this compound, alongside other naphtho-γ-pyrones.

Endophytic fungi, which reside within plant tissues without causing disease, represent a rich and promising source of bioactive natural products, including this compound. A key example is Aspergillus neoniger isolated from the medicinal plant Ficus carica, which has been thoroughly investigated for its aurasperone production. Furthermore, an endophytic Aspergillus species isolated from Dizygostemon riparius has been shown to produce this compound, with its biosynthesis being notably influenced by the presence of specific metal ions in the culture medium. An endolichenic Aspergillus niger Tiegh, obtained from the lichen thallus Parmotrema ravum, also contributes to the known sources of this compound.

Marine environments offer a unique ecological niche for microbial communities, including fungi, which are known to produce a wide array of structurally diverse and biologically active secondary metabolites. While various naphtho-γ-pyrones and other aurasperones have been isolated from marine-derived Aspergillus species, direct evidence for this compound specifically from marine Aspergillus has been noted. For instance, Aspergillus niger isolated from the Sabkha marsh, an environment often influenced by marine conditions, has been identified as a producer of this compound. Other marine-derived Aspergillus strains have yielded related compounds, underscoring the potential of this habitat for novel metabolite discovery.

Strategic Cultivation Conditions for Enhanced this compound Production

Optimizing cultivation conditions is crucial for enhancing the yield of secondary metabolites like this compound from fungal cultures.

The production of naphtho-γ-pyrones, including this compound, by Aspergillus niger is significantly influenced by both the specific fungal isolate and the composition of the growth substrate uni.lu. Research has indicated that the presence of certain components, such as mango in the culture medium, can induce the production of these naphtho-γ-pyrones by particular A. niger strains uni.lu.

For Aspergillus tubingensis, modulating environmental parameters has shown promise in enhancing naphtho-γ-pyrone (NGP) production. Studies have demonstrated that decreasing water activity (aW) or introducing an oxidative stress factor into the liquid culture medium can lead to an increased yield of NGPs. While pH can also play a role, its influence on NGP production in A. tubingensis was found to be minimal across a range of pH 3, 5, and 7.

The isolation of this compound from Aspergillus neoniger involved standard cultivation followed by bioactivity-guided chromatographic fractionation. The reported yield of 6 mg of this compound from this process highlights the effectiveness of these methodologies.

Table 1: this compound Isolation Yields from Aspergillus neoniger

| Fungal Source | Host Plant (if endophytic) | Yield of this compound | Reference |

| Aspergillus neoniger | Ficus carica | 6 mg |

Table 2: Influence of Metal Ions on this compound Production

| Fungal Source | Metal Ion Added | Effect on this compound Production | Reference |

| Endophytic Aspergillus sp. | Mn(II) (as MnCl2) | Enhanced production | |

| Endophytic Aspergillus sp. | Co(II) (as CoCl2) | Significant alteration in metabolite profile (general) |

Advanced Isolation and Purification Techniques for this compound

The isolation and purification of this compound, like many complex natural products, typically involve a multi-stage approach utilizing various chromatographic methods to achieve high purity. These techniques are crucial for separating this compound from crude extracts containing numerous other metabolites.

Multi-Stage Chromatographic Separations (e.g., HPLC, UHPLC-DAD, Silica (B1680970) Gel, Sephadex LH-20, RP-HPLC)

Chromatographic methods are foundational in pharmaceutical research for isolating high-purity compounds, with continuous advancements aimed at improving efficiency, resolution, and throughput. jocpr.com

Silica Gel Chromatography: This is a common initial step in the purification process, separating compounds based on their polarity. For instance, an ethyl acetate (B1210297) (EtOAc) extract from Aspergillus tubingensis, a fungus known to produce dimeric naphtho-γ-pyrones including this compound, has been subjected to silica gel column chromatography. nih.govtandfonline.com Sub-fractions obtained from initial separations are often re-chromatographed over silica gel with gradually increasing solvent polarity to further resolve components. nih.gov

Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile liquid chromatography medium utilized for molecular sizing of natural products and for separating compounds by partition between stationary and mobile phases. researchgate.netnih.govcytivalifesciences.com Its unique dual hydrophilic and lipophilic character allows for high-resolution separation of closely related molecular species. cytivalifesciences.com It can serve as an initial purification step or as a final polishing step, particularly effective for closely related molecular species. researchgate.netcytivalifesciences.com Sequential column chromatography often incorporates Sephadex LH-20 following silica gel separation. tandfonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC): HPLC systems, equipped with advanced stationary phases and detection technologies, are essential for the rapid separation and quantification of complex mixtures. jocpr.com RP-HPLC, in particular, is a powerful technique frequently employed as a final purification step after initial column chromatographies like silica gel and Sephadex LH-20. tandfonline.comresearchgate.netresearchgate.net For example, HPLC C18 columns have been used for isolating compounds, including asperpyrone D, a structurally related dimeric naphtho-γ-pyrone. mdpi.com While UHPLC-DAD (Ultra-High Performance Liquid Chromatography with Diode Array Detection) is a highly efficient analytical and preparative technique, specific detailed protocols for this compound using UHPLC-DAD were not extensively detailed in the provided search results, though UHPLC-MS analysis is mentioned in the context of identifying compounds in related studies. mdpi.com

Bioassay-Guided Fractionation Approaches in this compound Discovery

Bioassay-guided fractionation is a strategic approach that couples chemical separation with biological activity screening, allowing for the targeted isolation of compounds responsible for observed bioactivities. This technique significantly enhances the efficiency of discovering novel bioactive natural products. tandfonline.comsemanticscholar.org

In the discovery of this compound and similar compounds, this approach has been pivotal. For instance, an ethyl acetate extract from Aspergillus tubingensis that demonstrated strong cytotoxic activity underwent bioassay-guided fractionation. This systematic process led to the isolation of new dimeric naphtho-γ-pyrones, such as asperpyrone D, which shares structural similarities with this compound. nih.gov Furthermore, bioassay-guided fractionation has been successfully applied to purify metabolites from Aspergillus sp. culture filtrates, where this compound, along with Aurasperone A, was identified among the isolated pure compounds based on their spectroscopic data. researchgate.net Another study utilized antibacterial activity-guided fractionation to isolate active substances from Aspergillus tubingensis SZX-6, employing sequential column chromatography over silica gel, Sephadex LH-20, and RP-18 to purify the active compounds. tandfonline.comresearchgate.net This demonstrates the integrated nature of bioassay-guided approaches with multi-stage chromatographic techniques for the discovery and isolation of specific natural products like this compound.

Biosynthetic Pathways and Genetic Regulation of Aurasperone D

Elucidation of Polyketide Biosynthesis for the Aurasperone D Scaffold

The foundational scaffold of aurasperones, including this compound, is derived from polyketide biosynthesis. This process typically begins with a starter unit (e.g., acetyl-CoA) and multiple extender units (e.g., malonyl-CoA), which are iteratively condensed and modified by polyketide synthases (PKSs) uniprot.orguniprot.orgescholarship.orgresearchgate.net. For naphtho-γ-pyrone precursors, such as YWA1, the biosynthesis involves the condensation of one acetyl-CoA starter unit with six malonyl-CoA units uniprot.orguniprot.org. These initial polyketide chains undergo cyclization and aromatization to form monomeric naphtho-γ-pyrone intermediates, which then serve as substrates for further enzymatic transformations uniprot.orguniprot.orgresearchgate.net. Plausible biosynthetic pathways for dimeric naphtho-γ-pyrones have been proposed, highlighting the polyketide origin of these complex molecules ebi.ac.uknih.govmdpi.com.

Identification and Characterization of Enzymatic Components in this compound Biosynthesis

The conversion of simple precursors into the elaborate structure of this compound involves a suite of specialized enzymes, each performing a distinct catalytic role.

Non-reducing polyketide synthases (NR-PKSs) are central to the initial assembly of the polyketide backbone. In Aspergillus niger, the non-reducing polyketide synthase albA is responsible for the production of the gamma-naphthopyrone precursor YWA1 uniprot.orguniprot.orgnih.gov. This enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units without significant reduction of the ketide intermediates, leading to an aromatic polyketide scaffold uniprot.orguniprot.orgescholarship.orgresearchgate.net. Another identified non-reducing PKS gene, D8.t287, from Aspergillus fumigatus D, has been characterized as responsible for the biosynthesis of aromatic polyketides, including aurasperone A and asperpyrone D (which is also referred to as this compound in some literature) ebi.ac.uknih.govmdpi.comresearchgate.net. Gene knockout experiments have confirmed the essential role of such PKS genes in the production of these polyketides ebi.ac.uknih.govmdpi.comnih.gov.

A critical step in the biosynthesis of dimeric aurasperones is the oxidative dimerization of monomeric naphtho-γ-pyrones, a reaction catalyzed by cytochrome P450 monooxygenases researchgate.netrsc.orgnih.gov. A key enzyme in this process is AunB, a cytochrome P450 monooxygenase identified in Aspergillus niger. AunB specifically catalyzes the oxidative dimerization of fonsecin (B1214945) B to yield aurasperone B uniprot.orguniprot.orgresearchgate.net. It also facilitates the oxidative dimerization of rubrofusarin (B1680258) B into aurasperone A uniprot.orguniprot.orgresearchgate.net. This dimerization step is crucial for forming the complex bis-naphtho-γ-pyrone structure characteristic of this compound and related compounds uniprot.orguniprot.orgresearchgate.netrsc.org. The stereoselectivity of these dimerization reactions can be influenced by the specific monomeric substrates researchgate.net.

Following the initial polyketide synthesis and dimerization, further modifications, such as methylation, are often required to yield the final mature natural product. In the biosynthesis of aurasperones, methyltransferase enzymes play a significant role. For instance, AunE is involved in the methylation of YWA1 at position C-6 to produce foncesin uniprot.orguniprot.org. Subsequently, AunD further methylates foncesin at position C-8, leading to fonsecin B uniprot.orguniprot.org. These methylation steps contribute to the structural diversity and specific biological properties of the aurasperone family uniprot.orguniprot.org.

Biosynthetic Gene Cluster Analysis and Gene Knockout Studies

The genes encoding the enzymes involved in this compound biosynthesis are typically organized into biosynthetic gene clusters (BGCs) within the fungal genome. These clusters facilitate the coordinated expression of the genes required for the production of a specific secondary metabolite nih.govnih.gov.

Genomic analysis of Aspergillus strains has revealed the localization of genes pertinent to aurasperone biosynthesis. For example, the non-reducing PKS gene albA is a predicted ortholog of alb1 from Aspergillus fumigatus and is responsible for the naphtho-γ-pyrone precursor nih.gov. The genes encoding tailoring enzymes, such as the cytochrome P450 monooxygenase aunB and the methyltransferases aunD and aunE, are often found within or associated with these BGCs uniprot.orguniprot.orgresearchgate.net. While the core PKS gene might be separate, the tailoring enzymes often form a cluster researchgate.net. In Aspergillus fumigatus D, the non-reducing PKS gene D8.t287 has been identified within a biosynthetic gene cluster responsible for the production of several aromatic polyketides, including aurasperone A and asperpyrone D ebi.ac.uknih.govmdpi.com. Analysis using tools like antiSMASH has helped in identifying and characterizing these putative BGCs in various Aspergillus strains ebi.ac.uknih.govmdpi.comnih.gov.

Gene knockout studies have been instrumental in confirming the roles of these identified genes. For instance, the targeted deletion of the D8.t287 gene in Aspergillus fumigatus D resulted in the absence of the related aromatic polyketides, thereby validating its function in their biosynthesis ebi.ac.uknih.govmdpi.com. Similarly, the deletion of the albA PKS gene in A. niger demonstrated its responsibility for both spore pigment precursor and naphtho-γ-pyrone production nih.gov. These studies provide direct evidence for the genetic control over the biosynthesis of this compound and its related compounds ebi.ac.uknih.govmdpi.comnih.govnih.gov.

Functional Characterization of Key Biosynthetic Genes

The biosynthesis of this compound and related aromatic polyketides is primarily initiated by a non-reducing polyketide synthase (PKS) mdpi.comnih.gov. A pivotal gene, D8.t287 , identified in Aspergillus fumigatus D, has been functionally characterized as a key PKS responsible for the production of these compounds, including this compound and aurasperone A mdpi.comnih.govnih.gov. This gene is crucial for synthesizing the initial heptaketone precursor frontiersin.orgmdpi.comnih.gov.

Experimental validation through target gene knockout and subsequent UPLC-MS analysis demonstrated that the deletion of D8.t287 resulted in the complete absence of these aromatic polyketides, confirming its indispensable role in the pathway mdpi.comnih.govnih.gov. Sequence analysis revealed that D8.t287 shares a high degree of similarity (85.3%) with alb1 from Aspergillus fumigatus, a gene known to encode naphthopyrone synthase mdpi.com.

Polyketide synthases involved in the biosynthesis of asperpyrone-type bis-naphtho-γ-pyrones, such as this compound, typically possess a domain organization characteristic of non-reducing PKS (NR-PKS), including a starter unit ACP transacylase (SAT), β-ketoacyl synthase (KS), acyl transferase (AT), and product template (PT) mdpi.com. The D8.t287 gene specifically encodes for the KS and AT domains, which are critical for the sequential condensation of acetate (B1210297) units mdpi.com. Beyond the core PKS, the biosynthetic gene clusters for secondary metabolites in fungi often include genes encoding tailoring enzymes such as hydroxylases, methyltransferases, and cytochrome P450s, which modify the polyketide backbone nih.gov. For instance, specific O-methyltransferases (e.g., AnAunE, AcAunE, and BfoE) are involved in the methylation of phenolic hydroxyl groups at specific positions (e.g., C6, corresponding to C9 in (R)-semi-vioxanthin) during the formation of naphtho-γ-pyrone dimers like aurasperone A uni-freiburg.de. Furthermore, cytochrome P450 enzymes, such as the one potentially encoded by the aunB gene, are implicated in the dimerization of monomeric naphtho-γ-pyrones researchgate.net.

The functional roles of these key biosynthetic genes are summarized in the table below:

| Gene/Enzyme | Proposed Function in this compound Biosynthesis | Organism | Reference |

| D8.t287 (PKS) | Catalyzes initial heptaketone precursor formation | Aspergillus fumigatus D | mdpi.comnih.govnih.gov |

| O-Methyltransferases (AnAunE, AcAunE, BfoE) | Methylation of phenolic hydroxyl groups | Aspergillus niger | uni-freiburg.de |

| Cytochrome P450 (AunB) | Dimerization of monomeric naphtho-γ-pyrones | Aspergillus species | researchgate.net |

Epigenetic Regulation Mechanisms Influencing this compound Production

Epigenetic modifications play a crucial role in regulating the biosynthesis of secondary metabolites, including this compound, in Aspergillus species ebi.ac.uknih.gov. These mechanisms involve heritable changes in gene expression without altering the underlying DNA sequence imrpress.comfrontiersin.orgmjhs-mu.orgamegroups.org.

A significant finding in the context of aurasperone production is the involvement of the epigenetic regulator GcnE . GcnE, a histone acetyltransferase (HAT) that is part of the SAGA/ADA complex, has been shown to influence polyketide biosynthesis ebi.ac.uknih.gov. In Aspergillus niger FGSC A1279, the deletion of the GcnE gene led to the activation of the production of several polyketides, including aurasperone A and aurasperone E ebi.ac.uknih.gov.

Histone acetyltransferases (HATs) function by catalyzing the acetylation of lysine (B10760008) residues within the N-terminal tails and globular domains of histones. This acetylation neutralizes the positive charges of these basic lysine residues, thereby reducing the affinity between histones and the negatively charged DNA strands. This conformational change transforms compact heterochromatin into a more open, transcriptionally active euchromatin, which then facilitates gene expression nih.gov. This mechanism is particularly relevant for activating "silent" biosynthetic pathways, which are often cryptic under standard laboratory conditions but represent a rich source of diverse compounds nih.govebi.ac.uknih.gov. The ability of epigenetic modifications to induce heritable phenotypic changes and regulate cell-specific gene expression highlights their importance in controlling secondary metabolite production imrpress.com.

Proposed Biosynthetic Intermediates and Branching Points in the Aurasperone Pathway

This compound, as a bis-naphtho-γ-pyrone, is derived from the dimerization of simpler naphtho-γ-pyrone monomeric units semanticscholar.orgmdpi.com. Plausible biosynthetic pathways for these dimeric naphtho-γ-pyrones have been proposed, outlining the sequential steps from primary metabolic precursors to the complex final product mdpi.comnih.govnih.gov.

The biosynthesis typically commences with the condensation of one acetyl-CoA unit and six malonyl-CoA units frontiersin.orgmdpi.comnih.gov. These precursors undergo successive catalytic reactions mediated by a non-reducing PKS system to form initial monomeric aromatic polyketide intermediates frontiersin.orgmdpi.comnih.gov. Key monomeric naphtho-γ-pyrones, such as rubrofusarin B and flavasperone (B1234507), are formed through a series of PKS-catalyzed assembly, condensation, cyclization, dehydration, and methylation reactions researchgate.net. The D8.t287 PKS gene is specifically responsible for generating the initial heptaketone precursor that serves as the foundation for these aromatic polyketides frontiersin.orgmdpi.comnih.gov.

A critical step in the formation of this compound and other dimeric naphtho-γ-pyrones involves the dimerization of two such monomeric units. This dimerization typically occurs at specific carbon positions, such as C-6, C-7, C-9, or C-10 frontiersin.orgmdpi.comnih.gov. For instance, the dimerization of two rubrofusarin B molecules at C-7 and C-10 is believed to be catalyzed by a pre-anthraquinone-dimerizing cytochrome P450 enzyme, potentially encoded by the aunB gene researchgate.net.

Branching points within the biosynthetic pathway can lead to the diversification of related compounds. For example, the methylation of the α-pyrone hydroxyl group by specific methyltransferases (e.g., CtvB or AurB) has been identified as a branching point in the biosynthesis of related polyketides like citreoviridin (B190807) and aurovertin (B1171891) researchgate.net. This suggests that differential methylation patterns or other tailoring modifications at specific intermediates can lead to the array of diverse aurasperone derivatives observed in nature.

The proposed biosynthetic pathway involves the following key intermediates and steps:

| Step | Intermediates/Reactants | Enzymes/Processes | Products | Reference |

| 1 | Acetyl-CoA, Malonyl-CoA | Non-reducing PKS (e.g., D8.t287) | Heptaketone precursor | frontiersin.orgmdpi.comnih.gov |

| 2 | Heptaketone precursor | PKS-catalyzed reactions (condensation, cyclization, dehydration, methylation) | Monomeric naphtho-γ-pyrones (e.g., Rubrofusarin B, Flavasperone) | frontiersin.orgmdpi.comresearchgate.net |

| 3 | Monomeric naphtho-γ-pyrones | Cytochrome P450 (e.g., AunB) | Dimeric naphtho-γ-pyrones (e.g., this compound) | frontiersin.orgmdpi.comresearchgate.net |

| 4 | Monomeric/Dimeric intermediates | Methyltransferases (e.g., AnAunE, AcAunE, BfoE) | Further methylated derivatives | uni-freiburg.de |

Chemical Synthesis and Derivatization Strategies of Aurasperone D and Analogs

Total Synthesis Approaches to Aurasperone D and Structurally Related Naphtho-γ-pyrones

Total synthesis of complex natural products like this compound provides a pathway to obtain these compounds in larger quantities and to create structural variations that may not be accessible through isolation from natural sources mdpi.com. While specific details on the total synthesis of this compound are not extensively detailed in the provided search results, the broader class of bis-naphtho-γ-pyrones, to which this compound belongs, has seen total synthesis efforts for related compounds. For instance, the asymmetric total synthesis of nigerone, another bis-naphtho-γ-pyrone, has been reported, involving enantioselective oxidative biaryl coupling of hindered naphthols mdpi.com. The synthesis of auripyrone A, another pyrone-containing compound, has also been achieved nih.gov. These examples highlight the complex synthetic methodologies often required for this class of natural products, frequently involving the construction of the naphtho-γ-pyrone core and subsequent dimerization or coupling reactions.

Structurally related naphtho-γ-pyrones are often categorized based on their diaryl bond connections, such as chaetochromin-, asperpyrone-, and nigerone-types mdpi.com. This compound is an asperpyrone-type bis-naphtho-γ-pyrone, characterized by C-10-C-7', C-10-C-9', C-6-C-7', or C-6-C-9' linkages between the monomeric units scielo.br. The complexity of these structures often necessitates multi-step synthetic routes.

Semi-synthetic Modifications and Generation of this compound Derivatives

Semi-synthetic modifications involve chemically altering naturally occurring compounds to create new derivatives with potentially improved properties. This approach leverages the existing complex natural product scaffold as a starting point. While direct examples of semi-synthetic modifications specifically for this compound are not detailed, the general concept of modifying naphtho-γ-pyrones is relevant. Fungi, particularly Aspergillus niger, are recognized for their ability to perform biotransformations of organic compounds, including steroids and flavonoids, which can be seen as a form of semi-synthesis or a pathway to new derivatives scielo.brscielo.br. The isolation of various aurasperone derivatives (A-H) from different Aspergillus strains suggests that structural variations occur naturally, providing inspiration for semi-synthetic efforts scielo.br. For example, aurasperone A, a related dimeric naphtho-γ-pyrone, has been isolated from Aspergillus niger and its structure elucidated mdpi.comebi.ac.ukresearchgate.net. The presence of different aurasperone isomers and congeners also implies the potential for targeted chemical modifications to achieve specific structural changes mdpi.comnih.govebi.ac.ukresearchgate.netmdpi.com.

Ligand-Based Computational Approaches for Novel this compound Analog Discovery

Ligand-based computational approaches play a crucial role in modern drug discovery, especially when the three-dimensional structure of the biological target is unknown nih.gov. These methods leverage the structural and physicochemical properties of known active ligands to predict and design new compounds with desired activities nih.govbiosolveit.de. For this compound and its analogs, such approaches can be invaluable for identifying novel structures with enhanced or altered biological profiles.

Key ligand-based drug design (LBDD) methodologies include pharmacophore modeling, quantitative structure-activity relationships (QSAR), and similarity searching nih.gov. These techniques can be used to:

Identify essential features: Determine the molecular features of this compound that are critical for its activity.

Predict activity: Estimate the biological activity of new, untested this compound analogs based on their structural similarity to known active compounds nih.gov.

Explore chemical space: Guide the design and synthesis of novel analogs by suggesting modifications that are likely to retain or improve activity biosolveit.de.

For instance, molecular docking studies, which can be integrated into LBDD, have been used to explore the binding mechanisms of related naphtho-γ-pyrones, such as aurasperone A, to viral protein targets mdpi.comscienceopen.com. These in silico studies provide insights into how compounds interact at a molecular level, which can inform the design of new analogs mdpi.com. The use of molecular mechanics and conformational sampling is fundamental in LBDD to generate multiple conformations of ligands, which are then correlated with functional data to establish structure-activity relationships nih.gov.

The integration of computational approaches with experimental synthesis can accelerate the discovery of novel this compound analogs by prioritizing compounds with a higher likelihood of success, thus streamlining the lead optimization process biosolveit.demdpi.com.

Biological Activities and Molecular Mechanisms of Action Research

Enzyme Modulation and Inhibition Studies by Aurasperone D and its Class Compounds

The dimeric naphtho-γ-pyrones, including this compound, are secondary metabolites produced by fungi such as Aspergillus niger. These compounds have been reported to exhibit various biological activities, including enzyme inhibition mdpi.comnih.gov.

Acyl-CoA:cholesterol Acyltransferase (ACAT) Isozyme Selectivity and Inhibition Investigations (ACAT1, ACAT2)

This compound, along with other aurasperones (A, C, E) and structurally related compounds like averufanin, flavasperone (B1234507), and sterigmatocystin (B1681140), have been investigated for their inhibitory effects on acyl-CoA:cholesterol acyltransferase (ACAT) isozymes. ACAT enzymes, specifically ACAT1 and ACAT2, play crucial roles in cholesterol metabolism researchgate.netnih.govyamanashi.ac.jp.

Studies using cell-based assays with ACAT1- and ACAT2-expressing CHO cells demonstrated that aurasperones and averufanin inhibited both ACAT1 and ACAT2 researchgate.netnih.gov. This compound showed inhibition against both isozymes, with a slight selectivity towards ACAT2. The selectivity index (SI) for this compound was reported as 4.7, indicating it is slightly more selective than averufanin (SI: 2.3) but less selective than compounds like flavasperone and sterigmatocystin (SI: 10), which showed more pronounced selective inhibition towards ACAT2 researchgate.net. All tested compounds, including this compound, showed no cytotoxic effects up to 60 µM on these cells during the assay period researchgate.net.

The IC50 values for this compound and related compounds against ACAT1 and ACAT2 are summarized in the table below.

| Compound Name | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Selectivity Index (SI) (ACAT2/ACAT1) |

| This compound | Not specified | Not specified | 4.7 researchgate.net |

| Aurasperone A | Not specified | Not specified | 4.0 researchgate.net |

| Averufanin | Not specified | Not specified | 2.3 researchgate.net |

| Flavasperone | Not specified | Not specified | 10 researchgate.net |

| Sterigmatocystin | Not specified | Not specified | 10 researchgate.net |

Research on Human Immunodeficiency Virus Type 1 (HIV-1) Integrase Modulation by this compound Class Compounds

The class of naphtho-γ-pyrones, which includes this compound, has been identified as inhibitors of HIV-1 integrase mdpi.comnih.govresearchgate.nettandfonline.com. HIV-1 integrase is a crucial viral enzyme responsible for integrating the viral DNA into the host cell's genome, a vital step in the HIV replication cycle nih.gov. While specific detailed research findings focusing solely on this compound's direct modulation of HIV-1 integrase were not extensively detailed in the provided search results, the broader class of dimeric naphtho-γ-pyrones produced by Aspergillus niger is recognized for this inhibitory activity mdpi.comnih.govresearchgate.nettandfonline.com.

Investigations into Taq DNA Polymerase Inhibition by this compound Class Compounds

This compound class compounds, specifically dimeric naphtho-γ-pyrones, have been reported as inhibitors of Taq DNA polymerase mdpi.comnih.gov. Taq DNA polymerase is a thermostable enzyme widely used in molecular biology for DNA amplification, such as in Polymerase Chain Reaction (PCR) sigmaaldrich.comneb.com. The inhibition of this enzyme by this compound and its analogs suggests a potential for these compounds in affecting DNA synthesis processes mdpi.comnih.gov.

Xanthine (B1682287) Oxidase Inhibition Research on this compound Class Compounds

The dimeric naphtho-γ-pyrones, including compounds from the this compound class, have been reported to act as inhibitors of xanthine oxidase mdpi.comnih.gov. Xanthine oxidase is an enzyme involved in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibition of this enzyme is a strategy for treating conditions like gout mdpi.comnih.gov.

Cyclooxygenase (COX) Isozyme Inhibition Studies (COX-1, COX-2) on this compound Class Compounds

Information specifically detailing cyclooxygenase (COX-1, COX-2) isozyme inhibition studies for this compound or its direct class compounds was not found within the provided search results.

Cytochrome P450 (CYP) Enzyme Interaction Research with this compound Class Compounds

Information specifically detailing Cytochrome P450 (CYP) enzyme interaction research for this compound or its direct class compounds was not found within the provided search results.

Antimicrobial and Antifungal Activity Research

Investigations into the antibacterial properties of this compound have indicated a lack of significant activity. This compound has been reported to show no antimicrobial activity.

Consistent with its general antimicrobial profile, this compound has been reported to exhibit no antimicrobial activity, which includes antifungal efficacy against tested fungal strains.

Biofilm Formation Inhibition Research

While various biological activities have been investigated for aurasperones, specific detailed research focusing solely on the biofilm formation inhibition capabilities of this compound is not extensively documented in the provided literature. Studies often explore a broader range of antimicrobial effects for related compounds within the naphtho-γ-pyrone class.

Antiviral Activity Research

The antiviral potential of aurasperone compounds, particularly Aurasperone A, has been a subject of significant investigation, with implications for related isomers like this compound due to their structural similarities within the bis-naphtho-γ-pyrone family.

Inhibitory Effects against SARS-CoV-2 (with emphasis on Aurasperone A and its relevance to this compound isomers)

Aurasperone A, isolated from a marine-derived Aspergillus niger, has demonstrated potent inhibitory activity against SARS-CoV-2 in vitro. It exhibited an IC₅₀ value of 12.25 µM, which is comparable to that of the positive control, remdesivir (B604916) (IC₅₀ = 10.11 µM). ilo.orgmdpi.comresearchgate.netnih.govnih.gov Furthermore, Aurasperone A displayed minimal cytotoxicity on Vero E6 cells, with a CC₅₀ of 32.36 mM and a high selectivity index (SI) of 2641.5, suggesting a favorable safety profile compared to remdesivir (SI = 41.07). ilo.orgmdpi.comresearchgate.netnih.govnih.gov This potent antiviral effect positions Aurasperone A as a promising candidate for further development. mdpi.comnih.gov

While Aurasperone A has shown significant activity, direct in vitro antiviral studies specifically on this compound against SARS-CoV-2 are not as prominently reported in the current research. However, given that this compound is an isomer and belongs to the same class of bis-naphtho-γ-pyrones, the findings for Aurasperone A suggest a potential for similar antiviral properties that warrant further investigation for this compound.

Molecular Target Identification in Viral Replication Processes (e.g., Main Protease Mpro, Helicase, RNA-dependent RNA Polymerase (RdRp))

In silico studies, including molecular docking and molecular dynamics simulations, have been employed to elucidate the molecular targets of Aurasperone A in SARS-CoV-2 replication. These studies strongly suggest that the main protease (Mpro) is the primary viral protein target for Aurasperone A. ilo.orgmdpi.comresearchgate.netnih.govnih.govmdpi.comnih.govresearchgate.net

Aurasperone A showed high docking scores against several key viral protein targets, with Mpro exhibiting the best score of -8.1 kcal/mol. mdpi.comnih.gov Detailed analysis of the binding pose revealed that Aurasperone A forms hydrogen bonds with crucial amino acid residues in the Mpro active site, including Cys-145, Gly-143, and Ser-144, which are essential for the enzyme's catalytic activity. nih.gov

Beyond Mpro, Aurasperone A also demonstrated considerable binding affinity towards other SARS-CoV-2 enzymes vital for viral replication, such as helicase and RNA-dependent RNA Polymerase (RdRp), with docking scores of -8.0 and -7.8 kcal/mol, respectively. mdpi.comnih.gov It interacted with the ADP site of SARS-CoV-2 RNA helicase via hydrogen bonds with Arg-443 and Glu-540, and with residues like Asn-496, Ala-558, Val-560, Arg-569, and Ala-685 in RdRp. mdpi.com Although these interactions were observed, further molecular dynamics simulations indicated that Mpro was the most probable primary target due to superior affinity and stable binding over 150 ns. mdpi.comnih.gov

The following table summarizes the docking scores of Aurasperone A against key SARS-CoV-2 therapeutic targets:

Table 1: Docking Scores of Aurasperone A against SARS-CoV-2 Therapeutic Targets mdpi.comnih.gov

| Viral Target | Docking Score (kcal/mol) |

| Main Protease (Mpro) | -8.1 |

| Helicase | -8.0 |

| RdRp | -7.8 |

| PLpro | -7.4 |

| Viral Spike Protein | -7.0 |

Other Investigated Biological Activities

Beyond its antiviral potential, this compound and related compounds have been explored for other significant biological effects.

Research on Central Nervous System Effects of this compound

This compound, notably isolated from an Aspergillus niger strain found in infected mango fruit, has been reported to exhibit marked central nervous system (CNS) depressant effects in studies involving albino mice and rats. scielo.brnih.govijpsonline.commdpi.comasm.org Early research indicated that these depressant effects could lead to death, primarily due to respiratory failure. ijpsonline.com This highlights a significant pharmacological activity of this compound on the nervous system.

Antioxidant Potential Investigations of this compound Class Compounds

The class of naphtho-γ-pyrones, which includes this compound and its related compounds, is known for a diverse array of biological properties, including antioxidant activities. ird.frfrontiersin.org Specifically, Aurasperone B, an analogue of this compound, has demonstrated potent radical scavenging activity. scielo.brfrontiersin.orgresearchgate.net While Aurasperone A, another related compound, has shown varying degrees of antioxidant activity, ranging from moderate to not significant depending on the specific in vitro assay used, it is still recognized as part of a group with antioxidant potential. ird.frfrontiersin.orgnih.gov These findings suggest that the this compound class compounds contribute to the broader antioxidant capacity observed within this chemical family.

Immunomodulatory Activity Research on this compound Class Compounds

Research into the immunomodulatory potential of this compound and its related compounds highlights their capacity to influence immune responses, particularly in inflammatory and antiviral contexts. These compounds, often derived from fungi, have demonstrated effects on key inflammatory mediators and immune cell functions.

Detailed Research Findings:

Aurasperone A (a dimeric naphtho-γ-pyrone) : This compound has been shown to possess nitric oxide (NO) inhibitory activity. Its production was observed to be enhanced when the pathogenic fungus Aspergillus niger was co-cultured with RAW264 mouse macrophage-like cells, suggesting a potential role in modulating macrophage activity oup.comresearchgate.net. Inhibition of NO production is a significant anti-inflammatory mechanism, as excessive NO contributes to inflammatory processes semanticscholar.org. Furthermore, Aurasperone A has demonstrated potent in vitro anti-SARS-CoV-2 activity, targeting the main protease (Mpro) of the virus researchgate.netresearchgate.netresearchgate.netmdpi.com. In the context of viral infections like COVID-19, modulating the body's cytokine response, often referred to as a "cytokine storm," is crucial for reducing disease severity researchgate.netresearchgate.net. The antiviral activity of Aurasperone A, coupled with its minimal cytotoxicity, suggests an indirect immunomodulatory role by mitigating the viral load and, consequently, the associated inflammatory immune response researchgate.netmdpi.com.

Aspertetranones A and D : These naphtho-γ-pyrones have exhibited suppressive effects on the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages nih.gov. Aspertetranone D demonstrated a higher inhibition rate compared to Aspertetranone A at the same concentration nih.gov. The ability to suppress pro-inflammatory cytokine production is a direct indicator of anti-inflammatory and immunomodulatory activity nih.govfrontiersin.org.

Asperpyrone F, Aurasperone A, and Aurasperone E : These compounds, isolated from the edible fungus Pleurotus ostreatus, have collectively shown modest antioxidant and immunomodulatory activities tandfonline.com. While the specific mechanisms of their immunomodulatory effects were not detailed in the available research, their classification within the naphtho-γ-pyrone family suggests a shared potential to influence immune pathways tandfonline.com.

Data tables:

Table 1: Inhibition of IL-6 Production by Aspertetranones in RAW264.7 Macrophages

| Compound | Concentration (µM) | Inhibition of IL-6 Production (%) | Cell Line | Stimulus | Source |

| Aspertetranone A | 40 | 43 | RAW264.7 cells | LPS | nih.gov |

| Aspertetranone D | 40 | 69 | RAW264.7 cells | LPS | nih.gov |

Table 2: Antiviral and Cytotoxicity Profile of Aurasperone A (Indirect Immunomodulatory Context)

| Compound | IC₅₀ (SARS-CoV-2) | CC₅₀ (Vero E6 cells) | Selectivity Index (SI) | Activity Type | Source |

| Aurasperone A | 12.25 µM | 32.36 mM | 2641.5 | Anti-SARS-CoV-2, Low Cytotoxicity | researchgate.netmdpi.com |

| Remdesivir | 10.11 µM | 415.22 µM | 41.07 | Positive Control | researchgate.netmdpi.com |

While this compound itself has been noted for significant cytotoxicity against certain cancer cell lines (K-562, HUVEC, and HeLa) db-thueringen.de, specific studies detailing its direct immunomodulatory activity are less prevalent in the current literature compared to other members of its class. The collective evidence from its class compounds suggests that naphtho-γ-pyrones, including this compound, hold promise for further investigation into their immune-modulating properties, particularly their anti-inflammatory potential through the modulation of cytokine and NO production.

Structure Activity Relationship Sar Elucidations of Aurasperone D and Analogs

Influence of the Dimeric Naphtho-γ-pyrone Scaffold on Biological Potency

Bis-naphtho-γ-pyrones (BNPs) are a prominent group of aromatic polyketides produced by Aspergillus species, serving as major secondary metabolites. nih.gov The dimeric scaffold is fundamental to the biological activities observed in this class of compounds. Aurasperones, including Aurasperone D, are characterized by a 10,7'-bisnaphtho-γ-pyrone linkage between their monomeric units. nih.gov

The dimeric nature of these compounds often confers enhanced biological potency compared to their monomeric counterparts. For instance, studies on anti-Helicobacter pylori activity have indicated that bis-naphtho[2,3-b]pyrones exhibit superior activity compared to hybrid structures combining naphtho[2,3-b]pyrone and naphtho[1,2-b]pyrone units. nih.gov This suggests that the specific dimeric arrangement and the extended conjugated system contribute significantly to their pharmacological effects. The diverse biological properties associated with BNPs, such as antioxidant, neuroprotective, antibacterial, cytotoxic, and enzyme inhibitory activities, underscore the importance of this unique scaffold. mycocentral.eu

Role of Specific Functional Groups (e.g., Hydroxyl Groups, Methoxy (B1213986) Groups) and Linkages in Activity Modulation

The biological activity of this compound and its analogs is highly modulated by the presence, number, and position of specific functional groups, particularly hydroxyl and methoxy groups, as well as the nature of the inter-monomeric linkages.

Hydroxyl Groups: Hydroxyl groups play a critical role in the activity of naphtho-γ-pyrones. For example, in the context of anti-Helicobacter pylori activity, the presence of a free hydroxyl group at the C-8 position in the lower unit of bis-naphtho-γ-pyrones has been identified as vital for their efficacy. nih.gov This suggests that hydrogen bonding or other polar interactions mediated by these hydroxyl groups are essential for binding to biological targets. The total count of aromatic hydroxyl groups has also been highlighted as a determinant for free radical scavenging efficacy, with an increased number generally enhancing antioxidant potential. nih.gov

Impact of Stereochemistry on the Biological Activity of this compound and Related Compounds

While stereochemistry is generally recognized as a critical factor influencing the biological activity of natural products, specific detailed structure-activity relationship elucidations focusing solely on the impact of stereochemistry on this compound or its direct naphtho-γ-pyrone analogs are not extensively reported in the current literature. However, within the broader class of compounds isolated from Aspergillus species, some analogs, such as Aspernigrin C, possess defined stereochemical centers (e.g., (2S), (1S) configurations). nih.gov This indicates that the precise three-dimensional arrangement of atoms is a relevant consideration for the biological interactions of these complex molecules. Further dedicated research would be necessary to fully understand the specific role of stereochemistry in modulating the potency and selectivity of this compound.

Computational and In Silico Approaches for SAR Prediction (e.g., Molecular Docking)

Computational and in silico approaches, particularly molecular docking and molecular dynamics simulations, have become invaluable tools for predicting and understanding the SAR of natural products like this compound and its analogs. These methods enable researchers to model the interactions between small molecules and biological targets at an atomic level, providing insights into binding affinities and key molecular interactions. mdpi.comnih.govresearchgate.net

While direct molecular docking studies for this compound were not explicitly detailed in the provided search results, its analog, Aurasperone A, has been extensively studied using these techniques, especially concerning its antiviral activity against SARS-CoV-2. mdpi.comnih.govresearchgate.net Aurasperone A demonstrated considerable docking scores and binding affinities against several key SARS-CoV-2 protein targets, including the main protease (Mpro), RNA helicase, RNA-dependent RNA polymerase (RdRp), and the viral spike protein. mdpi.comnih.gov

Molecular Docking Findings for Aurasperone A against SARS-CoV-2 Targets:

| Target Protein | Docking Score (kcal/mol) | Key Interactions (Example) |

| Main Protease (Mpro) | -8.1 | Hydrogen bond with Cys-145, Gly-143, Ser-144 residues. mdpi.com |

| RNA Helicase | -8.0 | Hydrogen bonds with Arg-443, Glu-540. mdpi.com |

| RdRp | -7.8 | Interactions with Asn-496, Ala-558, Val-560, Arg-569, Ala-685. mdpi.com |

| Viral Spike Protein | -7.0 | |

| PLpro | -7.4 |

Bioengineering and Chemoenzymatic Production Enhancement of Aurasperone D

Genetic Engineering of Producer Microorganisms for Improved Aurasperone D Yield

Genetic engineering offers a precise means to modify the genomes of producer microorganisms to boost the yield of this compound. Aspergillus niger is a well-established industrial workhorse known for producing various secondary metabolites, including naphtho-γ-pyrones like this compound ebi.ac.uk.

Strategies employed in genetic engineering for enhanced production typically involve:

Targeting Biosynthetic Gene Clusters: The biosynthesis of aromatic polyketides like this compound involves non-reducing polyketide synthase (NR-PKS) genes nih.govciteab.com. For instance, a key NR-PKS gene, albA, is responsible for the initial gamma-naphthopyrone precursor YWA1, a building block for aurasperones uni.lu. Characterization of such genes, like D8.t287 in Aspergillus fumigatus D, which encodes a polyketide synthase (PKS) responsible for the initial heptaketone precursor, is crucial for targeted modifications citeab.com.

Gene Overexpression: Increasing the expression levels of genes encoding rate-limiting enzymes within the this compound biosynthetic pathway can lead to higher yields.

Gene Inactivation/Knockout: Deleting genes that lead to the production of competing secondary metabolites or those that negatively regulate this compound biosynthesis can redirect metabolic flux towards the desired compound. For example, studies on Aspergillus niger have identified genetic variants that show enhanced production levels of naphtho-γ-pyrones, including aurasperones A and B.

Morphology Engineering: Modifying the morphology of fungal producers, such as Aspergillus niger, can improve enzyme production and potentially secondary metabolite yields in submerged cultures. The addition of titanate microparticles, for instance, has been shown to reduce pellet size and increase the active biomass, leading to significantly enhanced enzyme titers.

Table 1: Key Genetic Engineering Strategies for Enhanced Metabolite Production

| Strategy | Description | Potential Impact on this compound Yield |

| Gene Overexpression | Increasing the copy number or expression strength of genes encoding pathway enzymes. | Direct increase in this compound synthesis. |

| Gene Inactivation | Removing or silencing genes involved in competing pathways or negative regulation. | Redirects metabolic flux to this compound, reduces byproducts. |

| Morphology Engineering | Modifying physical growth characteristics (e.g., pellet size) to improve mass transfer and activity. | Enhanced overall productivity and enzyme activity. |

| Biosynthetic Gene Cluster Analysis | Identifying and characterizing the complete set of genes involved in this compound synthesis. | Enables precise targeting for optimization and pathway manipulation. |

Metabolic Pathway Engineering for Rational Design of this compound and Novel Analogs

Metabolic pathway engineering focuses on the rational design and modification of metabolic networks within microorganisms to optimize the production of specific compounds or to create novel ones. For this compound, this involves a deep understanding of its biosynthetic route.

The proposed biosynthetic pathway for asperpyrone-type bis-naphtho-γ-pyrones, which include this compound, in fungi like Aspergillus niger, typically begins with a non-reducing polyketide synthase (NR-PKS) nih.gov. This PKS utilizes an acetyl-CoA starter unit and malonyl-CoA extender units to form the initial polyketide chain nih.govciteab.com. Subsequent tailoring enzymes, such as methyltransferases and cytochrome P450 monooxygenases, play crucial roles in modifying the polyketide backbone and facilitating dimerization to form the complex dimeric naphtho-γ-pyrone structure of aurasperones nih.govuni.lu.

Key enzymes and steps in the biosynthesis of related aurasperones (e.g., Aurasperone B) provide insights into this compound's pathway:

The NR-PKS albA produces the gamma-naphthopyrone precursor YWA1 uni.lu.

Methylation steps, potentially catalyzed by enzymes like aunE (at C-6) and aunD (at C-8), lead to intermediates such as fonsecin (B1214945) and fonsecin B uni.lu.

Oxidative dimerization, catalyzed by cytochrome P450 monooxygenases such as aunB, is a critical step in forming the dimeric structure of aurasperones uni.lu.

Rational design in this context involves:

Optimizing Pathway Flux: By understanding the rate-limiting steps and enzyme kinetics, metabolic engineers can balance enzyme expression to ensure efficient conversion of precursors to this compound, preventing the accumulation of intermediates.

Combinatorial Biosynthesis: Modifying specific enzymes or introducing new ones from different organisms can lead to the production of novel this compound analogs with potentially altered biological activities. For example, altering the P450 monooxygenase involved in dimerization could lead to different dimeric linkages or stereoisomers.

Precursor Supply Enhancement: Ensuring an adequate supply of primary metabolites, such as acetyl-CoA and malonyl-CoA, which serve as precursors for polyketide synthesis, is vital for maximizing production citeab.com.

Table 2: Proposed Biosynthetic Pathway Components for Aurasperones

| Component/Enzyme | Role in Biosynthesis |

| Acetyl-CoA | Starter unit for polyketide synthesis. |

| Malonyl-CoA | Extender units for polyketide chain elongation. |

| Non-reducing Polyketide Synthase (NR-PKS) (e.g., albA, D8.t287) | Catalyzes the initial condensation of precursors to form the polyketide backbone (e.g., YWA1). nih.govuni.luciteab.com |

| Methyltransferases (e.g., aunE, aunD) | Catalyze methylation steps on the polyketide intermediates (e.g., fonsecin, fonsecin B). uni.lu |

| Cytochrome P450 Monooxygenases (e.g., aunB) | Catalyze oxidative dimerization to form the dimeric naphtho-γ-pyrone structure. uni.lu |

Exploration of Synthetic Biology Approaches for Heterologous Production

Synthetic biology applies engineering principles to design and construct new biological parts, devices, and systems, or to re-design existing natural biological systems for useful purposes. In the context of this compound, this often involves heterologous production, where the biosynthetic gene cluster is transferred and expressed in a different host organism.

Advantages of heterologous production include:

Simplified Genetic Manipulation: Model host organisms like Aspergillus oryzae or even Escherichia coli and yeast can be easier to genetically engineer than the native producers, which might be less amenable to laboratory manipulation readthedocs.iovulcanchem.com.

Increased Yields: Heterologous hosts can be engineered to channel more resources towards the desired product, potentially leading to higher yields than those achieved in native, often slow-growing or difficult-to-culture, organisms readthedocs.io.

Avoidance of Native Metabolites: Native producers often synthesize a complex mixture of secondary metabolites, making purification challenging. Heterologous hosts, by contrast, can be chosen or engineered to produce fewer interfering compounds, simplifying downstream processing readthedocs.io.

Pathway Elucidation: Reconstituting biosynthetic pathways in heterologous hosts can aid in the elucidation of complex pathways by allowing for the study of individual enzymes and their interactions in a controlled environment vulcanchem.com.

While Aspergillus niger itself is a prolific producer of secondary metabolites and has been used as a heterologous host for expressing industrial enzymes, the exploration of other hosts for this compound biosynthesis is a promising synthetic biology avenue ebi.ac.ukreadthedocs.io. Challenges in heterologous production include ensuring the functional expression of all necessary enzymes from the biosynthetic pathway, optimizing codon usage, and managing the supply of precursor molecules in the new host vulcanchem.com. Synthetic biology tools, such as advanced genetic circuits for precise gene expression control and metabolic engineering strategies to enhance precursor availability, are crucial for overcoming these hurdles and achieving efficient heterologous production of complex polyketides like this compound vulcanchem.com.

Advanced Analytical and Computational Methodologies in Aurasperone D Research

High-Resolution Mass Spectrometry for Metabolomics and Compound Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the metabolomic analysis of fungal extracts, enabling the accurate identification and profiling of secondary metabolites like Aurasperone D. The high mass accuracy and resolution of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allow for the determination of the elemental composition of a molecule from its exact mass. This capability is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

In the context of this compound research, techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are employed to analyze crude fungal extracts. mdpi.com This approach first separates the complex mixture of metabolites via liquid chromatography, after which each compound is ionized and its mass-to-charge ratio (m/z) is measured with high precision. For instance, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was instrumental in determining the molecular formula of the related compound, asperpyrone D, as C₃₁H₂₄O₁₀. nih.gov This level of precision is essential for the initial identification of known compounds like this compound in a metabolomic profile and for flagging potentially new, related derivatives.

Metabolomic studies of Aspergillus ficuum have successfully utilized this approach to reveal the presence of this compound among other bioactive compounds. nih.gov The data generated from HRMS can be compiled into extensive metabolite databases, which serve as a reference for future studies on Aspergillus species. nih.gov

Table 1: Application of High-Resolution Mass Spectrometry in the Analysis of this compound and Related Compounds

| Analytical Technique | Application | Finding | Reference |

| HR-FAB-MS | Molecular Formula Determination | Established the molecular formula of asperpyrone D as C₃₁H₂₄O₁₀. | nih.gov |

| LC-HRMS | Metabolite Profiling | Identified this compound in the metabolic profile of Aspergillus ficuum. | nih.gov |

| LC-HRMS | Metabolite Characterization | Used for the systematic characterization of mycotoxin metabolites, providing a framework for analyzing compounds like this compound. | mdpi.com |

Advanced NMR Spectroscopy Techniques for Elucidating Complex this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation of natural products, including this compound and its derivatives. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are necessary to piece together the complex molecular architecture of dimeric naphtho-γ-pyrones. rsc.orgresearchgate.net

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used.

COSY experiments identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within a molecular fragment.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning specific protons to their corresponding carbons.

These advanced NMR methods were critical in establishing the chemical structures of newly isolated aurasperones, such as Aurasperone F, which was identified alongside this compound from Aspergillus niger. researchgate.netnih.gov The comprehensive analysis of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of these complex molecules. ebi.ac.uk

Table 2: Key 2D NMR Techniques in the Structural Elucidation of Aurasperone Derivatives

| NMR Technique | Purpose | Type of Information Provided |

| COSY (Correlation Spectroscopy) | Identifies ¹H-¹H spin systems | Reveals proton-proton connectivities within a spin system. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C nuclei | Assigns protons to their attached carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Identifies long-range ¹H-¹³C correlations | Connects different molecular fragments and establishes the carbon backbone. |

| NOE (Nuclear Overhauser Effect) | Determines spatial proximity of nuclei | Provides information on through-space interactions, aiding in stereochemical assignments. |

Molecular Modeling and Dynamics Simulations for Mechanism of Action Studies

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, provide powerful insights into the potential mechanisms of action of bioactive compounds like aurasperones. These in silico techniques can predict how a molecule interacts with a biological target, such as an enzyme or a receptor, at the atomic level.

Molecular docking studies are used to predict the preferred binding mode and affinity of a ligand (e.g., an aurasperone) to the active site of a target protein. This was demonstrated in a study on Aurasperone A, where molecular docking was used to evaluate its binding affinity to several key viral proteins of SARS-CoV-2. nih.gov The results showed that Aurasperone A had a high docking score against the main protease (Mpro), suggesting it as a primary viral target. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and conformational changes that occur. mdpi.com For Aurasperone A, MD simulations confirmed the stability of its interaction with the Mpro active site, reinforcing the docking predictions and suggesting a plausible mechanism of action. nih.gov Although this specific study focused on Aurasperone A, the same methodologies are directly applicable to investigate the biological targets and mechanisms of action for this compound.

Table 3: Computational Methodologies for Studying Aurasperone-Target Interactions

| Computational Method | Objective | Insights Gained |

| Molecular Docking | Predict binding pose and affinity of a ligand to a protein target. | Identification of potential biological targets and key interacting amino acid residues. |

| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the ligand-protein complex over time. | Confirmation of binding stability and detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

Bioinformatics Tools for Biosynthetic Gene Cluster Discovery and Annotation (e.g., antiSMASH)

The biosynthesis of complex secondary metabolites like this compound is encoded by a set of genes physically clustered together on the fungal chromosome, known as a Biosynthetic Gene Cluster (BGC). Bioinformatics tools are essential for identifying and annotating these BGCs from genomic data.

The most widely used tool for this purpose is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). nih.govnih.govresearchgate.net antiSMASH analyzes a given genome sequence and identifies regions that contain the characteristic genes for secondary metabolite biosynthesis, such as polyketide synthases (PKS), which are key enzymes in the biosynthesis of naphtho-γ-pyrones. The software predicts the boundaries of the BGC, annotates the function of the genes within it, and, in many cases, can predict the chemical class of the resulting natural product. nih.govresearchgate.net

By inputting the genome sequence of an this compound-producing Aspergillus strain into antiSMASH, researchers can pinpoint the specific PKS-encoding BGC responsible for its production. The tool's detailed annotation provides hypotheses about the function of each enzyme in the biosynthetic pathway, guiding further experimental work, such as gene knockout studies, to confirm the role of the BGC and elucidate the precise steps in this compound formation. The continuous development of antiSMASH, now in version 7.0, has expanded the number of cluster types it can detect and improved its predictive capabilities. nih.gov

Table 4: Features of antiSMASH for BGC Analysis

| Feature | Description | Relevance to this compound Research |

| BGC Detection | Identifies regions in a genome containing genes for secondary metabolite biosynthesis using a rule-based approach. | Locates the putative this compound biosynthetic gene cluster in the genome of the producing fungus. |

| Gene Annotation | Predicts the function of individual genes within the identified BGC based on homology to known biosynthetic enzymes. | Provides insights into the enzymatic steps involved in this compound biosynthesis (e.g., PKS, tailoring enzymes). |

| Cluster Comparison | Compares identified BGCs to a database of known clusters (e.g., MIBiG) to find similarities. | Can reveal evolutionary relationships and potentially predict the product of a novel but similar BGC. |

| Chemical Structure Prediction | For some BGC types (e.g., PKS, NRPS), it predicts the core chemical structure of the resulting metabolite. | Can predict a naphtho-γ-pyrone scaffold from the identified PKS gene cluster. |

Future Research Directions and Translational Perspectives for Aurasperone D

Further Elucidation of Undetermined Biosynthetic Steps and Regulatory Networks

Aurasperone D belongs to the class of aromatic polyketides, with its biosynthesis originating from polyketide synthases (PKS) mdpi.comscielo.br. While a non-reducing PKS gene, D8.t287, has been identified in Aspergillus fumigatus D as responsible for the initial heptaketone precursor in aromatic polyketide biosynthesis, including Aurasperone A, the complete enzymatic cascade and specific regulatory elements governing this compound formation are not yet fully determined ebi.ac.ukfrontiersin.org. Monomeric naphtho-γ-pyrones, such as Rubrofusarin (B1680258) B (PubChem CID: 161803), Flavasperone (B1234507) (PubChem CID: 161804), Fonsecin (B1214945) (PubChem CID: 161805), and Fonsecin B (PubChem CID: 161806), are recognized as key intermediates that undergo dimerization at various carbon positions (C-6, C-7, C-9, or C-10) to yield the dimeric bis-naphtho-γ-pyrones scielo.brfrontiersin.org. However, the precise roles of certain genes, such as AunB or BfoB, in this biosynthetic pathway require further confirmation frontiersin.org.

Beyond enzymatic steps, regulatory networks, particularly epigenetic modifications, play a crucial role in controlling secondary metabolite production in Aspergillus species ebi.ac.uk. For instance, the deletion of the epigenetic regulator GcnE in Aspergillus niger FGSC A1279 significantly activated the production of multiple polyketide metabolites ebi.ac.uk. Moreover, environmental factors, such as the presence of metal cations, have been shown to influence metabolite profiles. The addition of manganese (Mn(II)) to the fungal culture medium, for example, enhanced the production of this compound in Aspergillus sp., likely by influencing the activity of enzymes like cytochrome P450 mdpi.com. A detailed understanding of these genetic and environmental regulatory mechanisms is paramount for optimizing this compound production.

Comprehensive Investigation of this compound's Specific Molecular Targets and Signaling Pathways

Current knowledge regarding this compound's specific molecular targets is limited. It has been reported to induce central nervous system depressant effects and to inhibit acyl-CoA:cholesterol acyltransferase (ACAT) mdpi.com. The related compound, Aurasperone A (PubChem CID: 10185966), has demonstrated in vitro efficacy against SARS-CoV-2 by inhibiting the main protease (Mpro), suggesting a broader antiviral potential for the aurasperone class researchgate.netmdpi.comresearchgate.net. Furthermore, in silico studies have identified this compound as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), an important target in oncology, with a favorable binding free energy (ΔG = -8.5 kcal/mol compared to Cetuximab (PubChem CID: 5283794) at -6.4 kcal/mol) tjnpr.org.

Naphtho-γ-pyrones, in general, are known to inhibit a range of enzymes, including xanthine (B1682287) oxidase, HIV-1 integrase, and Taq DNA polymerase researchgate.net. This broad-spectrum activity necessitates a focused investigation into the precise molecular targets and downstream signaling pathways modulated by this compound. Employing advanced biochemical, cell-based, and structural biology techniques, such as affinity chromatography coupled with mass spectrometry, target deconvolution assays, and co-crystallization studies, will be crucial to definitively identify its direct binding partners and elucidate its mechanism of action at a molecular level.

Rational Design and Synthesis of Novel this compound Analogs with Enhanced Specificity and Potency

This compound's complex bis-naphtho-γ-pyrone structure presents an excellent scaffold for the rational design and synthesis of novel analogs mdpi.comuni.lu. The development of derivatives with enhanced specificity and potency for identified molecular targets is a critical next step in its translational journey. This approach requires a thorough understanding of the structure-activity relationship (SAR) of this compound and its related compounds. For instance, studies on other Aspergillus-derived metabolites like yanuthones have shown that specific functionalizations can significantly impact biological activity scielo.br.

Synthetic chemists can leverage established methodologies for complex natural product synthesis and medicinal chemistry principles to introduce targeted modifications to the this compound scaffold scielo.brnih.govscienceopen.commdpi.com. This could involve altering functional groups, introducing new substituents, or modifying the dimeric linkage to optimize binding affinity, metabolic stability, and selectivity for desired targets (e.g., ACAT, EGFR, or viral proteases). High-throughput screening of rationally designed analog libraries, coupled with computational modeling, will accelerate the identification of lead compounds with improved pharmacological profiles.

Exploration of Inducible Production Strategies for Sustainable Sourcing

The sustainable and scalable production of this compound is essential for its further development and potential therapeutic applications. This compound is naturally produced by various fungal species, predominantly Aspergillus niger and Aspergillus tubingensis scielo.brasm.orgnih.govrsc.orgnih.gov. The yield of secondary metabolites from fungi is often influenced by cultivation conditions, including the growth substrate and the specific fungal isolate asm.org.

Research has demonstrated that the presence of certain metal cations, such as Mn(II) (from MnCl2, PubChem CID: 24584), can significantly enhance this compound production in Aspergillus sp. mdpi.com. Similarly, the inclusion of specific nutrients, like mango in the culture medium, has been shown to induce naphtho-γ-pyrone production in A. niger asm.org. Future research should systematically explore and optimize inducible production strategies, including:

Media Optimization: Fine-tuning nutrient composition, pH, temperature, and aeration.

Strain Improvement: Screening diverse fungal isolates, employing classical mutagenesis, or genetic engineering techniques to enhance biosynthetic pathways.

Co-culture Systems: Investigating the impact of co-culturing Aspergillus species with other microorganisms to stimulate this compound biosynthesis.

Chemical Elicitation: Identifying and applying specific chemical elicitors that trigger or upregulate the production of this compound.

Bioreactor Design: Developing scalable bioreactor systems that maintain optimal conditions for high-yield fermentation.

These strategies aim to achieve efficient and sustainable sourcing of this compound, moving beyond laboratory-scale production to industrial applicability.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology

A comprehensive, systems-level understanding of this compound's biology necessitates the integration of multi-omics data. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular processes and molecular interactions nih.govgenome.govuv.esyoutube.com.

For this compound, integrating these data types can provide profound insights:

Genomics: Identification of the complete biosynthetic gene cluster(s) responsible for this compound production, including previously uncharacterized genes core.ac.uk.

Transcriptomics: Analysis of gene expression changes in producing organisms under varying conditions (e.g., different media, presence of elicitors, genetic modifications) to identify key regulatory genes and pathways involved in its biosynthesis.

Proteomics: Identification of enzymes and other proteins directly involved in the biosynthetic pathway, as well as proteins that are modulated by this compound in target cells, providing clues about its mechanism of action.

Metabolomics: A detailed mapping of the metabolic landscape of the producing organism and target cells, revealing precursors, intermediates, and downstream effects of this compound, as well as identifying novel related compounds.

Integrating these diverse datasets through bioinformatics and computational modeling will allow for the construction of comprehensive biological networks, enabling a deeper understanding of this compound's biosynthesis, its regulatory mechanisms, and its intricate interactions within biological systems. This holistic approach can also facilitate the discovery of novel pathways and biomarkers related to its production and activity youtube.com.

Potential for this compound and its Analogs as Chemical Probes in Biological Research

Given its diverse bioactivities and the potential for rational modification, this compound and its synthetic analogs hold significant promise as chemical probes for biological research. Chemical probes are invaluable tools that enable researchers to selectively perturb specific biological processes or protein functions, thereby elucidating their roles in health and disease mdpi.com.

The reported inhibitory activity of this compound on ACAT and its in silico prediction as an EGFR inhibitor position it as a potential probe for studying lipid metabolism and cancer signaling, respectively mdpi.comtjnpr.org. Furthermore, the potent anti-SARS-CoV-2 Mpro activity of Aurasperone A (PubChem CID: 10185966) suggests that this compound analogs could be developed into specific probes for viral proteases, aiding in the understanding of viral replication mechanisms and the development of new antiviral strategies researchgate.netmdpi.comresearchgate.net.

Developing this compound into a chemical probe would involve:

Enhancing Specificity: Designing analogs with high selectivity for a single target to minimize off-target effects.

Optimizing Potency: Improving the binding affinity and functional activity of the probe.

Developing Tagged Probes: Incorporating chemical tags (e.g., biotin, fluorescent labels) to facilitate target identification and visualization in complex biological samples.

Establishing in vitro and in vivo Utility: Validating the probe's efficacy and selectivity in relevant cellular and animal models.

Such probes would be instrumental in dissecting complex biological pathways, validating drug targets, and accelerating the discovery and development of new therapeutic agents.

Compound Names and PubChem CIDs

Q & A

Q. How can researchers ensure ethical reporting of this compound data to avoid redundancy with prior studies?

- Methodological Answer :

- Literature review : Use tools like SciFinder or Reaxys to cross-check compound novelty and avoid duplicating known data .

- Citation standards : Reference prior structural data (e.g., Aurasperone A’s NMR ) and bioactivity studies using Vancouver-style numbering .

- Conflict declaration : Disclose funding sources and competing interests in the acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。